Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Overview
Description
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate is a chemical compound with the CAS Number: 951626-95-2 . It has a molecular weight of 209.2 and its molecular formula is C9H11N3O3 .
Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 504.8±45.0 °C at 760 mmHg . The compound is solid at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate has been used in the synthesis of novel compounds. For instance, it has been employed as a partner in the Castagnoli–Cushman reaction to produce 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylates, showcasing a convenient and speedy method in organic synthesis (Moreau, Dar'in, & Krasavin, 2018).
In another study, 4-Chloropyrazolo[1,5-a]pyrazines reacted with ethyl isocyanoacetate, leading to the formation of ethyl imidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylates. This reaction also involved subsequent hydrolysis and reduction processes to yield corresponding acids and alcohols (Tsizorik, Hrynyshyn, Bol’but, & Vovk, 2018).
Applications in Medicinal Chemistry
- The compound has been utilized in the design and synthesis of HIV-1 integrase inhibitors. A series of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides was synthesized and tested for their ability to inhibit HIV-1 integrase catalytic activity and replication in cells (Langford et al., 2008).
Other Notable Research
This compound has also been involved in the synthesis of fluorescent compounds. These compounds were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates and exhibited potential applications in fluorescence spectroscopy (Zheng et al., 2011).
Furthermore, this chemical has been used in the creation of novel fluorescent molecules like trifluoromethylated pyrazolo[1,5-a]pyrimidines. These molecules showed strong fluorescence intensity, suggesting possible applications as attractive fluorophores (Wu et al., 2006).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4, although it is not an inhibitor of these enzymes . The compound’s interactions with these enzymes suggest its potential involvement in metabolic pathways and its influence on the metabolism of other compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to changes in its activity and effectiveness
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism. At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interactions with enzymes such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 suggest its role in modulating metabolic flux and metabolite levels . These interactions provide insights into the compound’s potential effects on metabolic processes and its applications in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s high gastrointestinal absorption and its inability to permeate the blood-brain barrier suggest its selective distribution within the body . These properties are important for understanding the compound’s localization and accumulation in specific tissues and its potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-2-15-9(14)6-5-7-8(13)10-3-4-12(7)11-6/h5H,2-4H2,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMVWTOANIAUAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCNC(=O)C2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655341 | |
Record name | Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951626-95-2 | |
Record name | Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 4-OXO-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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